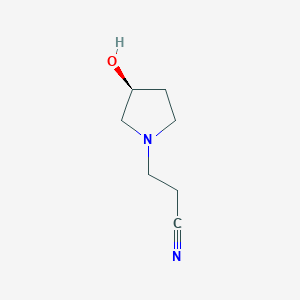

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S)-3-hydroxypyrrolidin-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-2,4-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOXJBSAWSCZLL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Asymmetric Synthesis of the Pyrrolidine (B122466) Core and its (S)-3-Hydroxylated Derivative

The enantiomerically pure (S)-3-hydroxypyrrolidine scaffold is a valuable building block in pharmaceutical chemistry. Its synthesis has been approached from several angles, leveraging both naturally occurring chiral molecules and sophisticated catalytic systems to control the stereochemistry.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy transfers the inherent chirality of the starting material to the target molecule, avoiding the need for chiral resolutions or asymmetric catalysts in many cases.

An economical and industrially viable method for preparing optically pure (S)-3-hydroxypyrrolidine employs 4-amino-(S)-2-hydroxybutyric acid as the chiral precursor. rsc.org This starting material can be transformed into the target pyrrolidine core through two primary multi-step pathways.

The first pathway involves an initial protection of the amine, followed by reduction of the carboxylic acid, deprotection, and subsequent intramolecular cyclization. A typical sequence begins with the protection of the amino group of 4-amino-(S)-2-hydroxybutyric acid. The carboxylic acid moiety is then reduced to a primary alcohol. Following this reduction, the amine protecting group is removed to yield an amine salt, which is then activated (e.g., through halogenation of the primary alcohol) to facilitate the final amine cyclization step, affording (S)-3-hydroxypyrrolidine. rsc.org

A second, alternative pathway proceeds through a lactam intermediate. The carboxylic acid of the starting material is first esterified. This is followed by a lactam cyclization to form the corresponding (S)-4-hydroxy-pyrrolidin-2-one. The final step is the reduction of the lactam's carbonyl group to yield the desired (S)-3-hydroxypyrrolidine. rsc.org This route can often be performed consecutively without purification of the intermediate ester. rsc.org

| Route | Step 1 | Step 2 | Step 3 | Step 4 | Step 5 |

| Pathway A | Amine Protection | Carboxylic Acid Reduction | Amine Deprotection | Primary Alcohol Halogenation | Amine Cyclization |

| Pathway B | Carboxylic Acid Esterification | Lactam Cyclization | Amide Reduction | - | - |

Table 1: Comparative synthetic routes to (S)-3-hydroxypyrrolidine starting from 4-amino-(S)-2-hydroxybutyric acid.

Once the (S)-3-hydroxypyrrolidine core is obtained, the final step to produce the title compound is the attachment of the 2-cyanoethyl group to the pyrrolidine nitrogen. This transformation is achieved through a Michael addition reaction, also known as N-cyanoethylation, using acrylonitrile (B1666552) as the reagent. wikipedia.org

In this reaction, the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. wikipedia.org The reaction is typically base-catalyzed and proceeds efficiently to yield (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine. This addition is a common and high-yielding method for modifying secondary amines. acs.org Lipase enzymes have also been shown to catalyze the Michael addition of secondary amines to acrylonitrile, offering a biocatalytic alternative to traditional methods. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| (S)-3-Hydroxypyrrolidine | Acrylonitrile | Michael Addition (N-Cyanoethylation) | (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine |

Table 2: Derivatization of the pyrrolidine core to form the title compound.

Modern synthetic chemistry often employs catalytic methods to achieve high levels of stereoselectivity, providing alternatives to chiral pool approaches. Both organocatalysis and transition-metal catalysis have been successfully applied to the asymmetric synthesis of functionalized pyrrolidines.

A powerful strategy for the stereocontrolled synthesis of substituted hydroxypyrrolidines involves an intramolecular iridium-catalyzed allylic amination. acs.org This method constructs the pyrrolidine ring by forming a key carbon-nitrogen bond. The process starts with a homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonate substrate. acs.org

In the presence of an iridium catalyst and a chiral ligand, an intramolecular cyclization occurs where the nitrogen nucleophile attacks the allylic carbonate. A notable feature of this method is its stereodivergence; by selecting either enantiomer of the chiral ligand, it is possible to control the relative stereochemistry of the substituents on the newly formed pyrrolidine ring, leading to either cis- or trans-2,5-disubstituted 3-hydroxypyrrolidines. acs.org

| Component | Function | Example |

| Metal | Iridium | Forms the active catalyst |

| Substrate | Allylic Carbonate with Pendant Amine | Undergoes cyclization |

| Ligand | Chiral Phosphoramidite (B1245037) | Controls stereoselectivity |

| Reaction Type | Intramolecular Allylic Amination | Forms the pyrrolidine ring |

Table 3: Key components of the iridium-catalyzed synthesis of hydroxypyrrolidines.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical approach to complex molecules like pyrrolidines. These reactions can rapidly build molecular complexity and establish multiple stereocenters in one pot.

One such method is a bromonium ion-induced aziridine (B145994) ring expansion cascade. This reaction uses N-bromosuccinimide (NBS) to initiate a cascade with a cinnamylaziridine substrate. The process involves an initial electrophilic aminocyclization followed by a ring expansion of the aziridinium (B1262131) ion intermediate, resulting in a highly functionalized pyrrolidine with three defined stereocenters.

Another distinct approach utilizes organocatalysis in a cascade aza-Michael/Michael addition. nih.gov For instance, a chiral bifunctional squaramide catalyst can promote the reaction between a tosylaminomethyl enone and an unsaturated pyrazolone. This sequence of conjugate additions proceeds with high diastereo- and enantioselectivity to construct complex spiro-pyrrolidine-pyrazolone structures. nih.gov

| Cascade Strategy | Initiator/Catalyst | Key Intermediates | Outcome |

| Aziridine Ring Expansion | N-Bromosuccinimide (NBS) | Bromonium ion, Aziridinium ion | Functionalized pyrrolidine with three stereocenters. |

| Aza-Michael/Michael Addition | Chiral Squaramide Organocatalyst | Aza-Michael adduct | Spiro-pyrrolidine-pyrazolone with excellent stereoselectivity. nih.gov |

Table 4: Comparison of cascade reaction strategies for pyrrolidine synthesis.

Enzymatic and Biocatalytic Syntheses

The enantiopure (S)-3-hydroxypyrrolidine precursor is a valuable chiral building block. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for its synthesis.

A prominent biocatalytic strategy for producing chiral N-substituted-3-hydroxypyrrolidines involves the stereoselective reduction of a prochiral ketone, N-protected-3-pyrrolidinone. This transformation is effectively catalyzed by keto reductases (KREDs), which are enzymes that utilize a nicotinamide (B372718) cofactor to deliver a hydride to the carbonyl group with high stereocontrol. By selecting an appropriate KRED, either the (R) or (S) enantiomer of the resulting alcohol can be obtained with high conversion rates and excellent enantiomeric excess (>99%). nih.gov A one-pot photoenzymatic route has been developed that starts from unfunctionalized pyrrolidine, proceeds through photochemical oxyfunctionalization to form N-Boc-3-pyrrolidinone, and culminates in a KRED-catalyzed reduction to yield N-Boc-(S)-3-hydroxypyrrolidine. nih.gov

Another powerful approach is the direct, stereoselective hydroxylation of N-protected pyrrolidines at the C-3 position using whole-cell biocatalysts. The microorganism Sphingomonas sp. HXN-200 has been identified as a highly effective biocatalyst for this purpose. It possesses a monooxygenase enzyme capable of regio- and stereoselectively hydroxylating non-activated carbon atoms. The enantioselectivity of the hydroxylation can be influenced by the choice of the nitrogen-protecting group on the pyrrolidine substrate. For instance, while some protecting groups may yield the (R)-enantiomer, others can direct the hydroxylation to produce the desired (S)-alcohol.

The following table summarizes the use of Sphingomonas sp. HXN-200 for the hydroxylation of various N-protected pyrrolidines.

| N-Protecting Group | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Benzyl (B1604629) | N-benzylpyrrolidine | (S) | 53% |

| Phenoxycarbonyl | N-phenoxycarbonyl-pyrrolidine | (S) | 39% |

| Benzoyl | N-benzoyl-pyrrolidine | (R) | 52% |

| Benzyloxycarbonyl | N-benzyloxycarbonyl-pyrrolidine | (R) | 75% |

This table illustrates how the choice of N-protecting group can influence the stereochemical outcome of the biocatalytic hydroxylation.

While not directly documented for (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine itself, enzymatic cyclization represents a fundamental strategy for constructing pyrrolidine rings in nature and biotechnology. A common biocatalytic approach involves the intramolecular condensation of an amino ketone or amino aldehyde, followed by the reduction of the resulting cyclic imine. This final reduction step is often catalyzed by imine reductases (IREDs) or reductive aminases (RedAms), which can install chirality with high stereoselectivity.

A synthetic scheme leveraging this logic could involve an acyclic precursor like 1-amino-4-chloro-2-ketone. A transaminase could stereoselectively convert the ketone to a chiral amine, triggering a spontaneous intramolecular cyclization to form a cyclic imine, which is then reduced by an IRED to yield the chiral 2-substituted pyrrolidine. acs.org This strategy highlights the power of enzyme cascades to build complex heterocyclic structures from simple, linear starting materials. acs.orgresearchgate.net

Introduction of the 2-Cyanoethyl Moiety

Once the chiral (S)-3-hydroxypyrrolidine core is obtained (typically after deprotection of the nitrogen if a protecting group was used in the biocatalytic step), the 2-cyanoethyl group is introduced.

The most direct method for introducing the 2-cyanoethyl group onto the pyrrolidine nitrogen is through aza-Michael addition. In this reaction, the secondary amine of (S)-3-hydroxypyrrolidine acts as a nucleophile, attacking the electron-deficient β-carbon of an activated alkene like acrylonitrile. This conjugate addition reaction is highly efficient for forming carbon-nitrogen bonds.

The reaction is typically catalyzed by a base, although it can sometimes proceed without a catalyst, particularly with reactive amines. Studies on the cyanoethylation of similar secondary amines, such as unsubstituted pyrrolidine, have demonstrated the feasibility of this transformation. For instance, the Michael addition of pyrrolidine to acrylonitrile has been shown to be effectively catalyzed by lipases, yielding the N-cyanoethylated product in good yield. researchgate.net This suggests that enzymatic methods could also be applied to this chemical transformation step. The reaction can also be promoted by microwave irradiation, which often leads to significantly reduced reaction times and higher product purity. nih.gov

Representative Reaction Conditions for Aza-Michael Addition:

| Amine | Michael Acceptor | Catalyst/Conditions | Yield |

|---|---|---|---|

| Pyrrolidine | Acrylonitrile | Lipase | 72% researchgate.net |

| Benzylamine | Methyl Acrylate | Microwave, 115°C | 99% nih.gov |

This table presents data for analogous aza-Michael additions, illustrating typical conditions and yields for the N-alkylation of secondary amines with activated alkenes.

A conceptually alternative, though less documented, approach involves forming the pyrrolidine ring from an acyclic precursor that already contains the N-(2-cyanoethyl) moiety. This strategy would begin with a primary amine, 3-aminopropanenitrile (B50555), which would be subsequently elaborated into a suitable precursor for cyclization.

For example, 3-aminopropanenitrile could be reacted with a C4 building block, such as 1,4-dihalobutane or a diepoxide, to form the N-substituted acyclic precursor. Subsequent intramolecular cyclization, potentially catalyzed by a base or a transition metal catalyst, would then form the desired pyrrolidine ring. While synthetically plausible, this approach presents challenges, including potential side reactions and the need for carefully designed precursors to ensure efficient and regioselective ring closure. Multicomponent reactions offer another pathway where an aldehyde, an amine (like 3-aminopropanenitrile), and a dipolarophile could react to form substituted pyrrolidines in a single step. tandfonline.com

Key Synthetic Transformations and Intermediate Steps

The most practical and widely applicable synthetic route to (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine can be summarized in three key stages:

Synthesis of a Chiral Precursor : The process begins with the preparation of N-protected-(S)-3-hydroxypyrrolidine. As detailed in section 2.1.3.1, a common and effective intermediate is N-Boc-(S)-3-hydroxypyrrolidine, synthesized via the KRED-mediated reduction of N-Boc-3-pyrrolidinone. This step establishes the critical C-3 stereocenter with high enantiopurity.

Deprotection : The tert-butoxycarbonyl (Boc) protecting group is then removed from the nitrogen atom. This is a standard transformation typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an alcohol or dioxane. This step yields the free secondary amine, (S)-3-hydroxypyrrolidine, often as a salt.

N-Cyanoethylation : The final step is the aza-Michael addition of (S)-3-hydroxypyrrolidine to acrylonitrile. The free base of the pyrrolidine is reacted with acrylonitrile, often in a protic solvent like ethanol (B145695) or methanol, or neat. While the reaction can proceed without a catalyst, a mild base is often added to facilitate the process. The reaction mixture is typically stirred at room temperature or gently heated until completion, affording the final target compound, (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine. Purification is generally achieved through standard techniques such as column chromatography or distillation.

This sequential approach, combining a highly selective biocatalytic step with robust and high-yielding chemical transformations, represents a reliable and efficient methodology for the preparation of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine.

Ring-Closure and Cyclization Strategies for Pyrrolidine Formation

The formation of the pyrrolidine ring is the cornerstone of the synthesis, with intramolecular cyclization being a predominant strategy. These methods often begin with acyclic, chiral precursors, ensuring the desired stereochemistry is established early and maintained throughout the synthetic sequence.

Amine Cyclization for Optically Pure (S)-3-Hydroxypyrrolidine

A robust and industrially applicable method for preparing optically pure (S)-3-hydroxypyrrolidine involves an intramolecular amine cyclization pathway starting from 4-amino-(S)-2-hydroxybutylic acid. google.com This strategy hinges on converting the primary alcohol, derived from the reduction of the carboxylic acid, into a suitable leaving group, which is subsequently displaced by the amine to form the five-membered ring.

The key steps in this sequence are:

Protection of the amine group of the starting material.

Reduction of the carboxylic acid to a primary alcohol.

Deprotection of the amine to yield an amine salt.

Activation of the primary alcohol , typically through halogenation (e.g., bromination), to create an effective leaving group. google.comgoogle.com

Base-mediated intramolecular cyclization , where the free amine displaces the leaving group to furnish (S)-3-hydroxypyrrolidine. google.com

The cyclization step is typically performed in a solvent such as water or a C1-C4 alcohol, with a variety of bases being effective for promoting the reaction. google.comgoogle.com

| Parameter | Details | Source |

|---|---|---|

| Starting Material | Optically pure 4-amino-(S)-2-hydroxybutylic acid | google.com |

| Key Intermediate | Amine salt with a halogenated primary alcohol | google.com |

| Reaction Solvents | Water, C1-C4 linear or branched alcohols, or mixtures thereof | google.com |

| Bases | Na2CO3, K2CO3, NaHCO3, LiOH, NaOH, KOH, Ca(OH)2, Triethylamine (TEA) | google.comgoogle.com |

| Reaction Temperature (Halogenation) | 0 to 100 °C | google.com |

Lactam Cyclization and Amide Reduction

An alternative route to (S)-3-hydroxypyrrolidine that also utilizes 4-amino-(S)-2-hydroxybutylic acid involves the formation and subsequent reduction of a lactam (a cyclic amide). google.com This method provides a reliable pathway to the desired pyrrolidine structure under mild reaction conditions. google.com

The synthetic sequence is as follows:

Esterification of the carboxylic acid group of the starting material.

Lactam cyclization of the resulting ester to form the corresponding (S)-4-hydroxy-2-pyrrolidinone. google.comresearchgate.net These first two steps can often be performed consecutively without intermediate purification. google.com

Amide reduction of the lactam's carbonyl group to a methylene (B1212753) group, yielding (S)-3-hydroxypyrrolidine. google.com

The reduction of the lactam is a critical step, often accomplished using powerful reducing agents. One effective method employs sodium borohydride (B1222165) in combination with sulfuric acid in a solvent like diglyme, at temperatures ranging from 20 to 150 °C. google.com

Reductive Cyclization of Nitrile-Containing Precursors

The synthesis of the pyrrolidine ring can also be achieved through the reductive cyclization of acyclic precursors that contain a nitrile group. google.com This approach is advantageous as it builds the heterocyclic ring while simultaneously forming a primary amine from the nitrile, which becomes part of the ring structure.

A notable example starts with chiral 4-chloro-3-hydroxybutyronitrile. google.com The process involves the reduction of the nitrile group, which initiates an in-situ intramolecular cyclization. The key steps are:

Protection of the hydroxyl group in the starting material to prevent side reactions.

Reduction of the nitrile group , commonly via hydrogenation.

In-situ intramolecular cyclization , where the newly formed amine displaces the chloride on the same molecule to form the protected pyrrolidine ring. google.com

Deprotection of the hydroxyl group to yield the final 3-hydroxypyrrolidine.

This method is highly efficient, producing the target compound in high yield and purity. google.com The principle of using a nitrile as a precursor to the ring nitrogen is a versatile strategy in heterocyclic chemistry. researchgate.netchemrxiv.org

Application of Protecting Group Chemistry

The strategic use of protecting groups is essential in the multi-step synthesis of (S)-3-hydroxypyrrolidine and its derivatives. These groups temporarily mask reactive functional groups—specifically amines and hydroxyls—to prevent unwanted side reactions, direct the course of the synthesis, and facilitate purification. nih.gov

Amine Protecting Groups (e.g., Boc, Cbz) in Synthesis

Protecting the nitrogen atom is a common first step in many synthetic routes to prevent its nucleophilic and basic character from interfering with subsequent reactions. google.comgoogle.com Commonly used amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group : The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions. google.com For instance, in a synthesis starting from (R)-1-N-Boc-3-hydroxypyrrolidine, the Boc group ensures the stability of the molecule during a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and final deprotection with acid to yield (S)-3-hydroxypyrrolidine hydrochloride. google.com

Cbz Group : The Cbz group is another prevalent protecting group, which can be removed via catalytic hydrogenation. The choice of protecting group can influence the reactivity and selectivity of certain reactions, such as the enzymatic hydroxylation of N-protected pyrrolidines. researchgate.net

| Protecting Group | Abbreviation | Typical Cleavage Condition | Source |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., HCl, TFA) | google.com |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H2, Pd/C) | researchgate.net |

| Benzoyl | Bz | Strong acid or base hydrolysis | researchgate.net |

Hydroxyl Protecting Groups (e.g., silyl (B83357) ethers)

Protecting the hydroxyl group is crucial, particularly in syntheses involving strong bases or reducing agents that could react with an unprotected alcohol. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently employed for this purpose.

In the synthesis of chiral 3-hydroxypyrrolidine from 4-chloro-3-hydroxybutyronitrile, the protection of the hydroxyl group as a silyl ether serves multiple purposes:

It prevents competitive derivatization by the oxygen atom. google.com

It minimizes side reactions during the reduction of the nitrile group. google.com

These protecting groups are stable under the conditions required for nitrile reduction and cyclization but can be readily removed later in the synthesis, typically using fluoride (B91410) ion sources (like TBAF) or acidic conditions. wipo.int

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring in (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a key center for chemical reactivity. As a tertiary amine, it readily undergoes oxidation to form an N-oxide, which is a versatile intermediate that can subsequently participate in various rearrangement reactions.

The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation in organic synthesis. masterorganicchemistry.com For (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine, this is typically achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. masterorganicchemistry.comorganic-chemistry.org The reaction involves the nucleophilic attack of the lone pair of electrons on the pyrrolidine nitrogen onto the electrophilic outer oxygen atom of the peroxyacid. masterorganicchemistry.commasterorganicchemistry.com This process is concerted, leading to the formation of a new N-O bond and the release of meta-chlorobenzoic acid as a byproduct. masterorganicchemistry.com

The general reaction can be represented as follows: (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine + m-CPBA → (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine N-oxide + m-chlorobenzoic acid

These N-oxides are often stable, isolable compounds. The oxidation of various β-cyanoethyl tertiary amines with m-CPBA has been shown to produce the corresponding N-oxides in excellent yields. researchgate.net The reaction conditions are generally mild, often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature to control the reaction rate and minimize side reactions.

Table 1: General Conditions for N-Oxidation of Tertiary Amines

| Parameter | Typical Condition |

|---|---|

| Oxidizing Agent | m-CPBA, Hydrogen Peroxide (H₂O₂) |

| Solvent | Dichloromethane (DCM), Chloroform (CHCl₃) |

| Temperature | 0 °C to room temperature |

| Outcome | High yield formation of the corresponding N-oxide |

The presence of a stereocenter at the C3 position of the pyrrolidine ring, bearing a hydroxyl group, introduces stereochemical bias into the N-oxidation process. The chiral environment can direct the approach of the oxidizing agent to one face of the nitrogen atom over the other. This facial selectivity results in the diastereoselective formation of one of two possible N-oxide diastereomers (cis or trans with respect to the C3 hydroxyl group).

Studies on structurally related N-allyl prolinol derivatives have demonstrated that their oxidation can proceed with complete diastereoselectivity, yielding a single N-oxide diastereomer. researchgate.netresearchgate.net The hydroxyl group can influence the reaction's stereochemical outcome through hydrogen bonding with the incoming peroxyacid, directing its approach. Consequently, the oxidation of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is expected to favor the formation of the N-oxide where the oxygen atom is introduced anti to the C3-hydroxyl group to minimize steric hindrance, although the directing effect of the hydroxyl group could also favor a syn-oxidation. The precise stereochemical outcome would depend on the specific reaction conditions and the interplay of steric and electronic factors.

Once formed, the N-oxide of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine can serve as a precursor for synthetically useful rearrangement reactions, primarily the Cope elimination and, under specific structural circumstances, the Meisenheimer rearrangement. researchgate.netup.pt

The Cope elimination is a thermally induced intramolecular syn-elimination reaction of tertiary amine N-oxides that yields an alkene and a hydroxylamine (B1172632). masterorganicchemistry.comorganic-chemistry.org This reaction proceeds through a concerted, five-membered cyclic transition state where the N-oxide oxygen acts as an internal base, abstracting a proton from the β-carbon of an alkyl substituent. organic-chemistry.orgalfa-chemistry.com

For the N-oxide of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine, the 2-cyanoethyl group possesses β-hydrogens that are accessible for abstraction. Upon heating, the N-oxide can undergo a Cope elimination to furnish (S)-3-hydroxypyrrolidine-1-hydroxylamine and acrylonitrile (B1666552). researchgate.net The reaction mechanism requires the β-hydrogen and the amine oxide group to be in a syn-periplanar conformation to allow for the formation of the cyclic transition state. organic-chemistry.orgchemistrysteps.com The oxidation of β-cyanoethyl tertiary amines followed by in situ Cope elimination is a known strategy for producing secondary hydroxylamines in excellent yields. researchgate.net

Table 2: Cope Elimination of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine N-oxide

| Reactant | Conditions | Products | Mechanism |

|---|

The Meisenheimer rearrangement is the thermal rearrangement of a tertiary amine N-oxide to an N,O-disubstituted hydroxylamine. synarchive.com This reaction can proceed through either a researchgate.netup.pt- or a up.ptalfa-chemistry.com-sigmatropic shift. The up.ptalfa-chemistry.com-Meisenheimer rearrangement is a concerted, pericyclic reaction typically seen in allylic or benzylic amine N-oxides. researchgate.netnih.gov The researchgate.netup.pt-rearrangement often proceeds through a radical mechanism. researchgate.netsynarchive.com

In the context of 2-(cyanoethyl)aza systems, studies on 2-(cyanoethyl)-2-azanorbornanes have shown that Cope elimination and Meisenheimer rearrangements can be competing pathways. researchgate.netup.pt It was observed that saturated systems preferentially undergo Cope elimination to yield N-hydroxylamines, while unsaturated analogues (azanorbornenes) are more prone to Meisenheimer rearrangements. researchgate.netup.pt

Given that the N-oxide of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a saturated system and lacks an allylic or benzylic group attached to the nitrogen, it is not primed for the low-energy up.ptalfa-chemistry.com-Meisenheimer rearrangement pathway. researchgate.net While a researchgate.netup.pt-rearrangement is theoretically possible, the Cope elimination pathway, involving the abstraction of an acidic β-hydrogen from the cyanoethyl group, is generally the more favorable and observed reaction for this class of compounds. researchgate.net

Rearrangement Reactions of N-Oxides

Tandem Cope Elimination/Reverse Cope Elimination Protocols

The Cope elimination is an intramolecular syn-elimination reaction that occurs when tertiary amine N-oxides are heated. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, five-membered cyclic transition state, yielding an alkene and a hydroxylamine. wikipedia.orgorganic-chemistry.org For (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine, this process would begin with the oxidation of the tertiary pyrrolidine nitrogen to its corresponding N-oxide, typically using an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA). alfa-chemistry.com

Upon heating, the N-oxide would undergo a Cope elimination. The oxygen of the N-oxide acts as an internal base, abstracting a proton from the carbon beta to the nitrogen within the 2-cyanoethyl group. This initiates a concerted electron rearrangement, leading to the formation of acrylonitrile and (S)-N-hydroxy-3-hydroxypyrrolidine. organic-chemistry.orglookchem.com

The reverse Cope elimination involves the intramolecular addition of a hydroxylamine to an alkene or alkyne to form a tertiary amine N-oxide. wikipedia.orgnih.gov This reaction is a valuable method for C-N bond formation and the synthesis of cyclic nitrogen oxides. alfa-chemistry.comnih.gov A tandem protocol could theoretically involve the initial Cope elimination to generate a hydroxylamine, which is then functionalized with an unsaturated tether, enabling a subsequent reverse Cope elimination to construct a new heterocyclic system. alfa-chemistry.comnsc.ru Such tandem sequences are powerful strategies in the synthesis of complex nitrogen-containing natural products and other polycyclic frameworks. nih.gov

Table 1: Key Features of Cope and Reverse Cope Eliminations

| Feature | Cope Elimination | Reverse Cope Elimination |

| Reactant | Tertiary Amine N-Oxide | Unsaturated Hydroxylamine |

| Product(s) | Alkene + Hydroxylamine | Tertiary Amine N-Oxide |

| Mechanism | Intramolecular syn-elimination (Ei) | Intramolecular Cycloaddition |

| Transition State | 5-membered cyclic | 5- or 6-membered cyclic |

| Key Application | Alkene Synthesis | C-N Bond Formation, Heterocycle Synthesis |

Electrophilic and Nucleophilic Functionalization at Nitrogen

The nitrogen atom in (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a tertiary amine, making it a nucleophilic center. Its reactivity is central to the compound's utility and transformations.

Electrophilic Functionalization: As a nucleophile, the nitrogen atom can react with various electrophiles. A primary example is oxidation to an N-oxide using reagents like H₂O₂ or mCPBA, which is the prerequisite step for the Cope elimination. alfa-chemistry.com Another common electrophilic reaction is quaternization, where the nitrogen attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation alters the electronic properties and steric environment of the nitrogen center.

Nucleophilic Functionalization: The initial synthesis of the title compound involves the nucleophilic character of the parent (S)-3-hydroxypyrrolidine. The secondary amine nitrogen acts as a nucleophile in a Michael addition to acrylonitrile (CH₂=CHCN), an electrophilic alkene, to form the C-N bond of the 2-cyanoethyl group. Once the tertiary amine is formed, it is no longer nucleophilic in the same way, but its lone pair of electrons can be involved in facilitating reactions at adjacent carbons. For instance, oxidation of N-protected pyrrolidines can lead to the formation of N-acyliminium ions, which are powerful electrophiles that can be trapped by nucleophiles. nih.gov This represents an indirect functionalization pathway enabled by the nitrogen atom.

Transformations Involving the Hydroxyl Group

Esterification and Etherification Reactions

The secondary hydroxyl group at the C3 position of the pyrrolidine ring is a key site for functionalization. Standard organic transformations can be employed to convert this group into esters and ethers, thereby modifying the compound's physical and chemical properties.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives. Common methods include:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium-driven process. masterorganicchemistry.com

Acylation with Acyl Chlorides: Reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine. This method is often high-yielding and proceeds under mild conditions. nih.gov

Steglich Esterification: Reaction with a carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly mild and efficient. nih.gov

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Phosphitylation for Oligonucleotide Conjugation

A significant application of hydroxyl-containing molecules like (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is in the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes. nih.gov The hydroxyl group serves as a handle for phosphitylation, converting the molecule into a phosphoramidite (B1245037) building block. nih.gov

The standard procedure involves reacting the hydroxyl group with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as N,N-diisopropylethylamine. umich.edu The resulting product is a (S)-1-(2-cyanoethyl)-3-(O-(2-cyanoethyl-N,N-diisopropylphosphoramidyl))pyrrolidine.

This phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis. umich.edubiotage.com In each coupling cycle of the synthesis, the phosphoramidite is activated by a weak acid like tetrazole and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. umich.edu The incorporation of the pyrrolidine moiety can impart unique structural and functional properties to the final oligonucleotide, such as enhanced nuclease resistance or improved cellular uptake. nih.gov

Table 2: Standard Steps in Phosphoramidite-based Oligonucleotide Synthesis Cycle

| Step | Reagent(s) | Purpose |

| 1. Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane | Removes the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. |

| 2. Coupling | Phosphoramidite monomer + Activator (e.g., Tetrazole) | Couples the phosphoramidite to the free 5'-hydroxyl group of the growing chain. |

| 3. Capping | Acetic Anhydride + N-Methylimidazole | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. |

| 4. Oxidation | Iodine in THF/Water/Pyridine | Oxidizes the newly formed phosphite (B83602) triester (P(III)) to the more stable phosphate (B84403) triester (P(V)). |

Reactivity and Strategic Roles of the 2-Cyanoethyl Group

Role as a Leaving Group in N-Oxidation and Elimination Reactions

The 2-cyanoethyl group plays a dual role. While it is introduced via nucleophilic addition, it can be strategically removed through elimination reactions. In the context of N-oxidation, the 2-cyanoethyl group facilitates the Cope elimination. wikipedia.org As described in section 3.1.2.3, the tertiary amine is first oxidized to the N-oxide. In the subsequent thermal elimination step, the entire N-(2-cyanoethyl) substituent is cleaved from the pyrrolidine ring through the elimination of acrylonitrile. lookchem.com

In this reaction, the N-oxide oxygen abstracts a β-proton from the cyanoethyl group, leading to the collapse of the intermediate and formation of two stable molecules: acrylonitrile and the N-hydroxylated pyrrolidine. Here, the 2-cyanoethyl group is not a leaving group in the classical sense of nucleophilic substitution, but rather it is the substrate for an intramolecular elimination that results in its cleavage from the nitrogen atom. organic-chemistry.org This reactivity provides a method for the dealkylation of the nitrogen or for generating N-hydroxy compounds.

Furthermore, the 2-cyanoethyl group is widely used as a protecting group for the phosphate backbone in oligonucleotide synthesis. ebi.ac.uk It is stable during the synthesis cycles but can be easily removed during the final deprotection step via a β-elimination mechanism using basic conditions, such as concentrated ammonia (B1221849) or 1,8-Diazabicycloundec-7-ene (DBU), which generates acrylonitrile as a byproduct. nih.gov

Applications As a Chiral Building Block and Synthetic Intermediate

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients

The enantiomerically pure (S)-3-hydroxypyrrolidine framework, derived from precursors like (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine, is a crucial component in the synthesis of numerous chiral pharmaceuticals. Its stereodefined structure is fundamental to the efficacy and selectivity of drugs across various therapeutic areas, including treatments for cardiovascular diseases, infectious diseases, pain management, neurological disorders, and inflammatory conditions. google.com

The strategic importance of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine lies in its utility for creating complex chiral molecules. The pyrrolidine (B122466) nitrogen and the hydroxyl group offer two points for chemical modification, allowing for its incorporation into larger, more complex drug candidates while maintaining precise stereochemical control.

(S)-3-hydroxypyrrolidine derivatives are essential intermediates in the synthesis of certain calcium channel blockers, a class of drugs used to treat hypertension. google.comgoogle.com Barnidipine, a potent dihydropyridine (B1217469) calcium antagonist, features two chiral centers, one of which is in the (S)-configured pyrrolidine ring. googleapis.com This specific stereoisomer is the most potent and longest-acting of the four possible isomers. googleapis.com

The synthesis of Barnidipine often involves the coupling of an appropriate dihydropyridine carboxylic acid with a chiral (S)-3-hydroxypyrrolidine derivative, such as (S)-1-benzyl-3-hydroxypyrrolidine. googleapis.comnih.gov (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine can serve as a precursor to this key intermediate, with the cyanoethyl group being replaced by a benzyl (B1604629) group or another suitable protecting group during the synthetic sequence. The presence of the chiral pyrrolidinyl ester moiety is critical for the drug's high efficacy. researchgate.net

Table 1: Key Intermediates in Barnidipine Synthesis

| Intermediate | Role |

|---|---|

| (S)-1-benzyl-3-hydroxypyrrolidine | Chiral alcohol for esterification with the dihydropyridine core. googleapis.comnih.gov |

| (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | Chiral acid component that forms the dihydropyridine core of Barnidipine. googleapis.com |

The (S)-3-hydroxypyrrolidine scaffold is a recognized building block for the side chains of certain carbapenem (B1253116) and quinolone antibiotics. google.com These side chains are crucial for the antibacterial spectrum, potency, and pharmacokinetic properties of the drugs.

In the field of carbapenems, hydroxypyrrolidine derivatives are used to construct the side chains that influence the drug's interaction with bacterial enzymes and its stability. For instance, a diastereoselective synthesis of a (2R,4R)-2-aryl-4-hydroxypyrrolidine has been developed as a key component for the side chain of a novel carbapenem antibiotic. nih.gov

Similarly, in the quinolone class of antibiotics, the introduction of a pyrrolidinyl ring at the C-7 position is a common strategy to enhance antibacterial activity. nih.gov The substitution pattern on the pyrrolidine ring, including the presence and stereochemistry of a hydroxyl group, can modulate the drug's efficacy against various bacterial strains, including Gram-positive and Gram-negative pathogens. google.comnih.gov

The development of novel analgesics often targets opioid receptors, with κ-opioid receptor (KOR) agonists being of particular interest for pain management without the abuse potential associated with μ-opioid receptor agonists. mdpi.com The (S)-3-hydroxypyrrolidine moiety has been identified as a key structural element in the synthesis of potent and selective KOR ligands. google.com For example, chiral 2-aryl-substituted pyrrolidines serve as critical intermediates for selective KOR antagonists such as LY2456302, which have potential applications in treating depression and anxiety. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring is vital for achieving the desired selectivity and affinity for the kappa receptor over other opioid receptor subtypes.

The pyrrolidine ring is a common motif in neurotransmitters and their analogues due to its structural similarity to the amino acid proline and its ability to introduce conformational constraints. (S)-3-hydroxypyrrolidine is cited as an important intermediate for the synthesis of neurotransmitter analogues. google.com The ability to modify both the nitrogen and the hydroxyl group allows for the creation of a library of compounds to probe neurotransmitter receptor function.

Furthermore, pyrrolidine derivatives have been synthesized and characterized as potent ligands for melanocortin receptors, which are involved in energy homeostasis and other physiological processes. nih.gov In one study, a series of trans-4-phenylpyrrolidine-3-carboxamides were developed, where the stereochemistry at the 3-position (derived from a hydroxypyrrolidine precursor) was critical for determining whether the compound acted as an agonist or an antagonist at the human melanocortin-4 receptor (MC4R). nih.gov Specifically, the (3S,4R)-diastereoisomer was a potent agonist, demonstrating the profound impact of the pyrrolidine stereocenter on biological activity. nih.gov

Dipeptidyl peptidase I (DPP1), also known as Cathepsin C, is a lysosomal cysteine protease that activates neutrophil serine proteases (NSPs), which are implicated in various inflammatory diseases. nih.gov Inhibition of DPP1 is a promising therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD). Several potent DPP1 inhibitors incorporate a substituted pyrrolidine ring in their structure.

Research has shown that for a series of pyrrolidine amino nitrile DPP1 inhibitors, the presence and stereochemistry of a hydroxyl group on the pyrrolidine ring significantly impact potency. nih.gov Notably, the (3S)-hydroxy isomer demonstrated increased potency compared to the unsubstituted or (3R)-hydroxy equivalents. nih.gov This highlights the importance of the specific chiral building block, (S)-3-hydroxypyrrolidine, in the design of effective DPP1 inhibitors like Brensocatib.

Table 2: Mentioned Compounds

| Compound Name | Chemical Class | Therapeutic Area/Target |

|---|---|---|

| (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine | Pyrrolidine Derivative | Chiral Building Block |

| Barnidipine | Dihydropyridine | Calcium Antagonist (Antihypertensive) |

| LY2456302 | Aryl-substituted Pyrrolidine | κ-Opioid Receptor Antagonist (Analgesic/Neuropsychiatric) |

| Brensocatib | Oxazepane Amidoacetonitrile | Dipeptidyl Peptidase I (DPP1) Inhibitor (Anti-inflammatory) |

| (S)-1-benzyl-3-hydroxypyrrolidine | Pyrrolidine Derivative | Synthetic Intermediate |

| (S)-3-hydroxypyrrolidine | Pyrrolidine Derivative | Chiral Building Block |

| Carbapenems | β-Lactam Antibiotics | Antibacterial |

Contributions to the Development of Molecules with Multitarget or Polypharmacological Profiles

Polypharmacology, the principle of designing single chemical entities that interact with multiple targets, is a growing paradigm in drug discovery for treating complex multifactorial diseases. nih.gov The rigid, chiral scaffold of pyrrolidine derivatives is instrumental in the synthesis of compounds with potential multitarget or polypharmacological profiles. While direct studies on the polypharmacological profile of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine itself are not prominent, its core structure, (S)-3-hydroxypyrrolidine, serves as a crucial chiral intermediate for a wide array of pharmaceutical products. google.com The strategic modification of this scaffold allows for the creation of libraries of compounds that can be screened for activity against various biological targets, such as kinases or G-protein coupled receptors. nih.gov The development of molecules that can modulate multiple pathways is particularly relevant in therapeutic areas like oncology and neurodegenerative diseases. nih.gov The pyrrolidine core provides a three-dimensional structure that can be functionalized to achieve specific binding affinities at different receptors, embodying the "one drug, multiple targets" concept. nih.gov

Role in Nucleic Acid Chemistry and Oligonucleotide Modifications

The cyanoethyl group is widely recognized in nucleic acid chemistry, primarily as a protecting group for the phosphate (B84403) backbone during solid-phase oligonucleotide synthesis. nih.gov The pyrrolidine motif, particularly when chiral, is used to introduce conformational rigidity and specific functionalities into nucleic acid structures.

Synthesis of Linkers and Molecular Caps (B75204) for Oligonucleotides

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine serves as a precursor for creating specialized linkers and molecular caps for oligonucleotides. These modifications are crucial for enhancing the therapeutic potential of nucleic acids by improving properties like nuclease resistance and cellular uptake. The pyrrolidine scaffold can be elaborated into phosphoramidite (B1245037) building blocks, which are then incorporated into an oligonucleotide sequence using standard automated solid-phase synthesis. nih.gov The hydroxyl group at the 3-position provides a convenient handle for attaching other molecules or for further chemical transformations. These linkers can be used to conjugate oligonucleotides to delivery vehicles or reporter molecules. nih.govgoogle.com

Preparation of Modified Nucleosides and Cross-Linked DNA Analogues

The quest for therapeutic oligonucleotides with improved stability and binding affinity has led to the development of numerous modified nucleosides. nih.gov The pyrrolidine ring from precursors like (S)-3-hydroxypyrrolidine can be incorporated into nucleoside analogues to create bicyclic or conformationally constrained structures. google.com These modifications can enhance the binding affinity of antisense oligonucleotides to their target RNA.

Furthermore, this scaffold is valuable in the synthesis of probes designed to form interstrand cross-links (ICLs) with DNA. researchgate.net ICLs are potent forms of DNA damage that can be harnessed for therapeutic purposes, particularly in cancer chemotherapy. nih.govnih.gov A pyrrolidine-based backbone can be functionalized with a reactive group, such as furan, which upon activation can covalently bind to a nucleobase on the complementary strand, forming a cross-link. researchgate.net The synthesis often involves a post-synthetic modification strategy where the core PNA (Peptide Nucleic Acid) or DNA strand is first assembled, followed by the attachment of the cross-linking moiety to a handle, such as an aminopyrrolidine residue, incorporated into the sequence. researchgate.net

Diverse Applications in General Synthetic Organic Chemistry

Beyond its applications in medicinal and nucleic acid chemistry, (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a valuable intermediate for constructing a variety of complex organic molecules.

Formation of Functionalized Heterocyclic Systems (e.g., isoxazolidines, spirocyclic lactams/lactones)

The pyrrolidine nitrogen of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine can be transformed into an azomethine ylide, which is a reactive 1,3-dipole. This intermediate can undergo [3+2] cycloaddition reactions with various dipolarophiles to generate complex heterocyclic systems. For instance, reaction with olefins can lead to the formation of substituted pyrrolidines, while cycloaddition with carbonyl compounds can yield isoxazolidines. rsc.orgnih.gov These isoxazolidine (B1194047) rings are versatile intermediates themselves, serving as precursors for amino alcohols and other valuable synthetic building blocks. rsc.orgnih.gov

The chiral pyrrolidine framework is also integral to the synthesis of spirocyclic compounds, which are characterized by two rings connected through a single shared atom. These motifs are of significant interest in drug discovery. nih.gov Methodologies like the Castagnoli-Cushman reaction or multicomponent 1,3-dipolar cycloadditions can be employed to construct spirocyclic lactams and lactones. researchgate.netua.esresearchgate.net For example, an azomethine ylide generated from a pyrrolidine derivative can react with a suitable dipolarophile, such as an N-substituted maleimide, to create a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} scaffold. ua.es Similarly, reactions can be designed to yield spirocyclic pyrrolidine-lactones. researchgate.netresearchgate.net

| Spirocyclic System | Synthetic Approach | Key Intermediates |

| Spirocyclic Lactams | [3+2] and [3+3] Aza-Annulation Reactions | α-Ketolactones, α-Ketolactams |

| Spirocyclic Lactones | Asymmetric 1,3-Dipolar Cycloaddition | Chiral Imino Lactones, Azomethine Ylides |

| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Multicomponent 1,3-Dipolar Cycloaddition | Azomethine Ylide, N-methylmaleimide |

Precursors for Spirocyclic Nitroxides

Spirocyclic nitroxides are stable free radicals that have found applications as spin labels for EPR spectroscopy, probes for biological systems, and polarizing agents for Dynamic Nuclear Polarization (DNP) experiments. nih.gov The pyrrolidine ring provides a robust five-membered heterocyclic core for these molecules. Synthetic strategies often involve the construction of a spiro-fused pyrrolidine derivative which is subsequently oxidized to the corresponding stable nitroxyl (B88944) radical. nih.govresearchgate.net The presence of the spiro-junction enhances the stability of the nitroxide radical towards bioreduction, which is a significant advantage for in vivo applications. nih.gov The (S)-chirality of the starting material allows for the synthesis of enantiomerically pure spirocyclic nitroxides, which can be important for studying chiral environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.